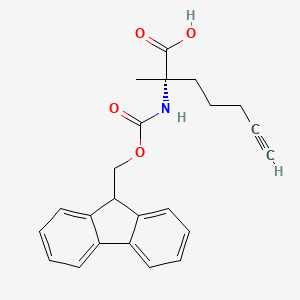

Fmoc-(Me)Gly(Pentynyl)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-(Me)Gly(Pentynyl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377,43 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis and Modification

- Enhanced Stereoselectivity in Synthesis : The use of a novel chiral Cu(II) complex has shown enhanced stereoselectivity in the synthesis of Fmoc-protected amino acids, facilitating the production of enantiomerically pure compounds for peptide synthesis (Smith et al., 2011).

- Photocaged Peptide Synthesis : A method compatible with Fmoc solid-phase peptide synthesis was developed for synthesizing photocaged peptides, expanding the toolbox for creating peptides with photo-responsive functionalities (Tang et al., 2015).

Nanotechnology and Material Science

- Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have been utilized to create nanoassemblies with significant antibacterial capabilities, demonstrating potential for developing advanced composite materials (Schnaider et al., 2019).

- Supramolecular Gels for Biomedical Applications : Fmoc-functionalized amino acids are crucial in the formation of supramolecular hydrogels, offering biocompatible and biodegradable properties for various biomedical applications, including drug delivery and tissue engineering (Croitoriu et al., 2021).

Analytical Chemistry

- Glycans Analysis : The analysis of O-glycans as Fmoc derivatives presents a method for sensitive and specific glycan profiling, which is essential for understanding glycosylation patterns in biological systems (Yamada et al., 2013).

Bio-inspired Materials

- Functional Materials Development : The inherent hydrophobicity and aromaticity of the Fmoc moiety in Fmoc-modified amino acids and peptides enable the self-assembly of these building blocks into functional materials with potential applications in cell cultivation, bio-templating, and therapeutic delivery (Tao et al., 2016).

Mechanism of Action

Target of Action

Fmoc-modified amino acids are generally used as building blocks in peptide synthesis .

Mode of Action

Fmoc-(Me)Gly(Pentynyl)-OH likely interacts with its targets through the process of solid-phase peptide synthesis (SPPS). The Fmoc group provides protection for the amino group during peptide bond formation . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution, where the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid .

Biochemical Pathways

The compound likely plays a role in the synthesis of peptides, which can influence a wide range of biochemical pathways depending on the specific peptide sequence synthesized .

Pharmacokinetics

As a synthetic compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use, such as the peptide sequence being synthesized and the conditions of the synthesis .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific peptides that it helps synthesize. Peptides can have a wide range of biological activities, influencing cell signaling, development of epitope-specific antibodies, cell biology, and disease biomarkers, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the efficiency of the peptide synthesis process . Furthermore, the Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a key step in the peptide synthesis process .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJHVBQOKCHNX-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.